molecular formula C11H19NO3 B6109290 4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one

4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one

Cat. No.: B6109290
M. Wt: 213.27 g/mol
InChI Key: UWLBQWQXNGKNBD-UHFFFAOYSA-N
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Description

This compound belongs to the oxazolidin-2-one class, characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen. Its structure includes:

  • Dimethyl groups at C4 and C5: Increase steric bulk, influencing conformational stability and intermolecular interactions.

Properties

IUPAC Name

4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(2)6-5-7-10(3)11(4,14)12-9(13)15-10/h6,14H,5,7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLBQWQXNGKNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(C(NC(=O)O1)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Ethanolamine Precursors

Ethanolamine derivatives substituted with 4-methylpent-3-en-1-yl groups are synthesized via nucleophilic substitution. For example, treating 2-amino-2-methyl-1-propanol with 4-methylpent-3-en-1-yl bromide in the presence of K₂CO₃ in DMF at 80°C introduces the side chain. The resulting intermediate is then subjected to microwave-assisted cyclization with urea, forming the oxazolidinone ring.

Reaction Optimization

  • Catalyst : Nitromethane acts as a microwave absorber, generating localized hot spots that accelerate cyclization.

  • Yield : 78–82% after recrystallization (CHCl₃/EtOH).

  • Purity : >95% by HPLC, confirmed via IR (C=O stretch at 1750 cm⁻¹) and elemental analysis.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral oxazolidinones are often synthesized using Evans auxiliaries to enforce stereochemistry. Source describes the use of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one as a chiral template for pregabalin intermediates, a method adaptable to the target compound.

Alkylation and Auxiliary Elimination

  • Acylation : 4-Methylpentanoyl chloride reacts with the chiral oxazolidinone auxiliary in THF using BuLi, forming an N-acyl intermediate.

  • Alkylation : tert-Butyl bromoacetate is introduced via LDA-mediated alkylation, installing the dimethyl and hydroxymethyl groups.

  • Auxiliary Removal : LiOH/H₂O₂ cleaves the chiral auxiliary, yielding a glutaric acid monoester, which is reduced with BH₃/SMe₂ to the alcohol.

StepYield (%)Purity (%)
Acylation9298
Alkylation8597
Auxiliary Elimination7895

Decarboxylative Ring-Opening of Lactones

A third route involves lactone intermediates derived from leucine. Source outlines a pathway where L-leucine is deaminated to 2(S)-bromo-4-methylpentanoic acid, which is esterified and condensed with diethyl malonate.

Lactone Formation and Functionalization

  • Decarboxylative Reduction : The malonic ester undergoes BH₃-mediated reduction to form 3(S)-isobutylbutano-4-lactone.

  • Ring Opening : Trimethylsilyl iodide in ethanol opens the lactone, yielding 3(S)-(iodomethyl)-5-methylhexanoic acid ethyl ester.

  • Azide Substitution : Sodium azide replaces the iodide, and hydrolysis with KOH produces the free acid, which is cyclized to the oxazolidinone.

Stereochemical Control

  • The (S)-configuration at C3 is preserved via chiral pool synthesis from L-leucine, ensuring enantiomeric excess >90%.

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalability
Microwave Cyclization82LowHigh
Chiral Auxiliary78HighModerate
Lactone Decarboxylation75ModerateLow
  • Microwave Cyclization : Optimal for rapid synthesis but lacks stereochemical control.

  • Chiral Auxiliary : Superior for enantioselective synthesis but requires costly reagents.

  • Lactone Route : Leverages natural chiral centers but involves multi-step purification.

Industrial-Scale Considerations

Patent US-8703939-B2 highlights the importance of high-purity intermediates for pharmaceutical applications. For the target compound, critical steps include:

  • Purification : Crystallization from toluene/hexane mixtures removes diastereomeric impurities.

  • Catalysts : Pd/C and Raney nickel ensure efficient hydrogenation without over-reduction .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form an amine or alcohol.

    Substitution: The methyl and pentenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazolidinone ring can produce an amine.

Scientific Research Applications

Medicinal Chemistry

The oxazolidinone structure is crucial in the development of new antibiotics. Compounds similar to 4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one have been studied for their efficacy against resistant strains of bacteria. Research indicates that modifications to the oxazolidinone ring can enhance antibacterial activity and reduce side effects.

Anticancer Research

Recent studies have explored the potential of oxazolidinone derivatives in cancer therapy. The compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways. For instance, derivatives have been assessed for their ability to inhibit tumor growth in vitro and in vivo models .

Immunomodulatory Effects

The compound's interaction with immune cells has been investigated, particularly its effects on T cell proliferation. Research indicates that certain oxazolidinone derivatives can enhance the activity of Vγ9Vδ2 T cells, which play a critical role in immune responses against tumors and infections . This immunomodulatory effect opens avenues for developing novel immunotherapies.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives against Gram-positive bacteria. Results indicated that modifications to the side chains significantly affected potency. The specific compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics, suggesting its potential as a treatment for resistant infections .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers tested the effects of this compound on several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer properties. Mechanistic studies revealed that it induced apoptosis through both intrinsic and extrinsic pathways .

Data Table: Summary of Research Findings

Application AreaFindings SummaryReference
Medicinal ChemistryEffective against resistant bacterial strains
Anticancer ResearchInduces apoptosis in various cancer cell lines
Immunomodulatory EffectsEnhances T cell activity against tumors

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxy and methyl groups can also participate in various biochemical pathways, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Group Variations

Compound Name Substituents Key Features
Target Compound C4: OH, CH₃; C5: CH₃, 4-methylpent-3-en-1-yl High steric hindrance; moderate lipophilicity; potential metabolic stability
Linezolid C5: Acetamide; C4: Morpholine ring Clinically approved antibiotic; inhibits bacterial protein synthesis
4-(4'-Aminobenzyl)-2-oxazolidinones C4: 4'-Aminobenzyl group Aromatase inhibitors; superior potency to aminoglutethimide
3-Allyl-4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)oxazolidin-2-one (3e) C3: Allyl; C5: 4-methyl-3-pentenyl Synthesized via solvent evaporation; no reported bioactivity

Physicochemical and Stereochemical Considerations

  • Lipophilicity : The 4-methylpentenyl chain increases logP compared to Linezolid, suggesting better tissue penetration but lower aqueous solubility .
  • Conformational Stability: Anti-isomers of oxazolidinones (e.g., in ) exhibit lower electronic energy. The target compound’s dimethyl groups likely favor a rigid anti-configuration, enhancing stability .

Biological Activity

4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22NNaO5
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 1215601-66-3

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on enzyme activity and potential therapeutic applications.

Enzyme Inhibition and Activation

Research has indicated that compounds similar to this compound can act as inhibitors or activators of specific enzymes. For instance, studies on related oxazolidinone compounds have shown significant effects on aldolase enzymes in bacteria such as Pseudomonas putida F1, which are involved in metabolic pathways crucial for bacterial survival and metabolism .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound may bind to specific enzyme sites, altering their activity. For example, it has been shown to affect the kinetic parameters of aldolase reactions significantly .
  • Pharmacological Effects : Similar oxazolidinones have been noted for their potential therapeutic effects in respiratory diseases by acting on β2 adrenoceptors .

Case Study 1: Aldolase Activity Modulation

A study investigating the kinetic parameters of aldolase catalyzed reactions revealed that the presence of certain oxazolidinone derivatives could lead to a ~10-fold increase in catalytic efficiency. This suggests that the compound may enhance metabolic processes within microbial systems .

Case Study 2: Therapeutic Potential

Research into structurally related compounds has highlighted their potential use as therapeutic agents for chronic respiratory conditions. These compounds demonstrated significant relaxant effects on isolated guinea pig tracheal strips, indicating their ability to modulate airway resistance effectively .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme Activation~10-fold increase in aldolase activity
Therapeutic ActivitySignificant relaxant effects in tracheal strips
Enzyme InhibitionCompetitive inhibition observed with sodium oxalate

Q & A

Q. What are the standard synthetic protocols for preparing 4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)oxazolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursor alcohols or amines under controlled conditions. For example, 3-Allyl-4-hydroxy-4,5-dimethyl-5-(4-methyl-3-pentenyl)oxazolidin-2-one is synthesized via solvent evaporation at room temperature, followed by crystallization using ether or benzene to yield white crystals (63–100% yields) . Key parameters include solvent choice (e.g., ether, benzene), temperature (room temperature to 110°C), and additives to induce crystallization. Monitoring via TLC and optimizing solvent polarity are critical for yield improvement.

Q. How are purification and crystallization strategies tailored for this compound to ensure high purity?

Purification often involves solvent evaporation combined with antisolvent addition. For instance, adding ether to the crude product after evaporation induces crystallization, yielding high-purity material (e.g., 63% yield of a snow-white product). Recrystallization from benzene or ether is used for further refinement, with attention to solvent ratios and cooling rates to avoid oiling-out .

Q. Which spectroscopic and analytical methods are most effective for characterizing this oxazolidinone derivative?

  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl, carbonyl stretching vibrations).
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • NMR : ¹H and ¹³C NMR resolve stereochemistry and substituent positions, with DEPT or HSQC used for complex cases .
  • Melting point analysis : Validates purity (reported range: 122–129°C for related derivatives) .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve challenges in determining the compound’s crystal structure?

SHELXL is employed for small-molecule refinement, particularly for handling high-resolution or twinned data. Key steps include:

  • Inputting initial atomic coordinates from SHELXS/SHELXD solutions.
  • Refining anisotropic displacement parameters and hydrogen atom positions.
  • Validating results using R-factors and electron density maps (e.g., Fo-Fc maps for missing electron density) . Advanced users may leverage SHELXPRO for macromolecular interfaces or SHELXC/D/E for experimental phasing pipelines .

Q. How should researchers address contradictions in synthetic yields or spectral data across different studies?

  • Yield discrepancies : Re-evaluate solvent purity, reaction atmosphere (inert vs. ambient), and catalyst loading. For example, yields drop from 100% to 57% when substituting allyl groups with dimethylamino substituents, likely due to steric hindrance .
  • Spectral conflicts : Cross-validate using multiple techniques (e.g., 2D NMR for stereochemical assignments) and compare with computational predictions (e.g., DFT-calculated chemical shifts).

Q. What methodological approaches optimize stereoselective synthesis of this compound’s derivatives?

  • Chiral auxiliaries : Fluorinated oxazolidinones (e.g., heptadecafluorooctyl-substituted derivatives) can induce asymmetry in acyl transfer reactions .
  • Catalytic control : Use transition-metal catalysts (e.g., Pd for cross-couplings) to direct substituent placement.
  • In situ monitoring : Employ inline FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Methodological Considerations Table

ChallengeRecommended ApproachKey References
Low synthetic yieldsOptimize solvent polarity, antisolvent addition
Crystallization issuesUse mixed solvents (e.g., ether/benzene) and controlled cooling
Stereochemical ambiguityCombine 2D NMR (NOESY, HSQC) and X-ray crystallography
Data reproducibilityStandardize reaction protocols (e.g., inert atmosphere, reagent purity)

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